molecular formula C21H25NO3 B5884780 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5884780
M. Wt: 339.4 g/mol
InChI Key: LVMMPEPZWUGRBG-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its conversion into a toxic metabolite, MPP+. MPP+ is taken up by dopamine neurons in the brain, where it inhibits mitochondrial function and leads to cell death. This results in a depletion of dopamine in the brain, which is characteristic of Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to cause a depletion of dopamine in the brain, which is characteristic of Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several advantages as a research tool for studying the dopaminergic system in the brain. It is a relatively selective toxin that targets dopamine neurons, making it a useful tool for studying the role of dopamine in the brain. However, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several limitations as a research tool. It is a highly toxic compound that can cause severe neurological damage, making it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new drugs that target the dopaminergic system in the brain. Another area of research is the development of new methods for studying the role of dopamine in the brain. Finally, there is a need for further research on the toxic effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide and its metabolites, in order to better understand the mechanisms of neurodegeneration in Parkinson's disease.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 4-methoxyphenylacetic acid. This is then converted into the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide to yield 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been used as a research tool to study the dopaminergic system in the brain.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(12-15-25-16-13-21)20(23)22-14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMMPEPZWUGRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

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